8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Overview
Description
8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. The unique structure of this compound allows it to interact with various biological systems, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of theobromine or caffeine with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of purine derivatives and to develop new synthetic methodologies.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving phosphodiesterases and adenosine receptors.
Medicine: Research has shown potential therapeutic applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with various molecular targets, including:
Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased levels of cyclic AMP (cAMP) and enhanced neurotransmitter release.
Phosphodiesterases: It inhibits phosphodiesterase enzymes, preventing the breakdown of cAMP and cGMP, which are important signaling molecules in various physiological processes.
These interactions result in a range of biological effects, including bronchodilation, increased heart rate, and enhanced cognitive function.
Comparison with Similar Compounds
8-(Ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione is structurally similar to other purine derivatives such as caffeine, theobromine, and theophylline. it has unique properties that distinguish it from these compounds:
Caffeine: While both compounds act as adenosine receptor antagonists, this compound has a different substitution pattern, leading to variations in its pharmacological effects.
Theobromine: Similar to caffeine, but with a lower potency as a central nervous system stimulant. The ethylamino group in this compound provides additional sites for chemical modification.
Theophylline: Primarily used as a bronchodilator in the treatment of respiratory diseases. The unique structure of this compound offers potential for developing new therapeutic agents with improved efficacy and safety profiles.
Similar Compounds
- Caffeine
- Theobromine
- Theophylline
These compounds share a common purine backbone but differ in their functional groups and pharmacological activities, highlighting the versatility and potential of purine derivatives in scientific research and drug development.
Properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-4-10-8-11-5-6(12-8)13(2)9(16)14(3)7(5)15/h4H2,1-3H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGITRULIIJKKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279774 | |
Record name | 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-46-0 | |
Record name | 8-(Ethylamino)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5426-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 14106 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC14106 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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